molecular formula C25H18ClN3OS B2469411 2-((2-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034372-40-0

2-((2-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2469411
CAS No.: 2034372-40-0
M. Wt: 443.95
InChI Key: NPIBIVCXURBOQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with chlorobenzylthio and diphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[3,2-d]pyrimidine core.

    Introduction of the Chlorobenzylthio Group: The chlorobenzylthio group is introduced through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with a thiol derivative.

    Addition of Diphenyl Groups: The diphenyl groups are typically introduced via Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((2-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorobenzylthio or diphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. It may inhibit enzymes such as cytochrome bd oxidase, leading to disruption of cellular processes. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidines: These compounds share a similar pyrimidine core and exhibit comparable biological activities.

    Triazole-Pyrimidine Hybrids: Known for their neuroprotective and anti-inflammatory properties.

    Pyridin-2-yl Pyrimidine Derivatives: Evaluated for their biological activities against various cell lines.

Uniqueness

2-((2-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3OS/c26-21-14-8-7-11-18(21)16-31-25-28-22-20(17-9-3-1-4-10-17)15-27-23(22)24(30)29(25)19-12-5-2-6-13-19/h1-15,27H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIBIVCXURBOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2N=C(N(C3=O)C4=CC=CC=C4)SCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.